N-(1,3-benzodioxol-5-yl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
CAS No.:
Cat. No.: VC16136309
Molecular Formula: C25H20ClN3O4S2
Molecular Weight: 526.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H20ClN3O4S2 |
|---|---|
| Molecular Weight | 526.0 g/mol |
| IUPAC Name | N-(1,3-benzodioxol-5-yl)-2-[[3-(4-chlorophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C25H20ClN3O4S2/c26-14-5-8-16(9-6-14)29-24(31)22-17-3-1-2-4-20(17)35-23(22)28-25(29)34-12-21(30)27-15-7-10-18-19(11-15)33-13-32-18/h5-11H,1-4,12-13H2,(H,27,30) |
| Standard InChI Key | FIVVJGPQZZQQBO-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Cl)SCC(=O)NC5=CC6=C(C=C5)OCO6 |
Introduction
Chemical Structure and Nomenclature
Molecular Formula and Weight
The compound’s molecular formula is C<sub>25</sub>H<sub>20</sub>ClN<sub>3</sub>O<sub>4</sub>S<sub>2</sub>, with a molar mass of 526.04 g/mol . Its structure integrates multiple heterocyclic systems:
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A hexahydrobenzothieno[2,3-d]pyrimidin-4-one scaffold, which contributes rigidity and planar aromaticity.
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A 4-chlorophenyl group at position 3, introducing hydrophobicity and electronic effects via the chlorine atom.
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A sulfanyl-acetamide bridge connecting the pyrimidine core to a 1,3-benzodioxol-5-yl moiety, which may enhance binding affinity to biological targets .
IUPAC Name and Structural Features
The systematic IUPAC name reflects its connectivity:
N-(1,3-benzodioxol-5-yl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide. Key structural attributes include:
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Benzothieno[2,3-d]pyrimidine: A fused tricyclic system combining thiophene and pyrimidine rings, known for modulating enzyme interactions.
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Hexahydro Modification: Partial saturation of the benzothieno ring system (positions 5–8) introduces conformational flexibility, potentially influencing pharmacokinetics .
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Sulfanyl Linkage: The thioether (-S-) group bridges the acetamide and pyrimidine moieties, a feature associated with redox activity and metal chelation .
Synthesis and Reaction Pathways
Reaction Conditions and Optimization
Key reaction parameters include:
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Temperature: Reflux conditions (80–120°C) for cyclization steps .
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Catalysts: Iodine or palladium catalysts for heterocycle formation and cross-coupling reactions .
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Solvents: Ethanol, DMF, or THF for polar intermediates; dichloromethane for acylations.
Molecular Modeling and Docking Studies
Schrödinger-based docking of analogous compounds revealed strong binding affinities (−9.2 to −11.5 kcal/mol) to E. coli DNA gyrase (PDB: 1KZN) and human topoisomerase IIα (PDB: 1ZXM) . The sulfanyl group forms critical hydrogen bonds with Asp73 (gyrase) and Arg503 (topoisomerase), while the 1,3-benzodioxol moiety occupies hydrophobic pockets .
Future Research Directions
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Synthetic Optimization:
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Biological Evaluations:
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Assess activity against drug-resistant pathogens (e.g., MRSA, Candida auris).
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Evaluate synergy with existing anticancer agents (e.g., doxorubicin).
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ADMET Profiling:
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Predict pharmacokinetic properties using QSAR models.
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Conduct in vitro hepatotoxicity and plasma stability assays.
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